molecular formula C8H14O2 B8480163 Butanoic acid, (2E)-2-butenyl ester CAS No. 88686-13-9

Butanoic acid, (2E)-2-butenyl ester

Cat. No. B8480163
CAS RN: 88686-13-9
M. Wt: 142.20 g/mol
InChI Key: RTMMLEZUIUUHHW-UHFFFAOYSA-N
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Patent
US05143725

Procedure details

GC-MS revealed crotyl butyrate and hexyl acetate as two of the trace chemicals in fraction #2. Recombining crotyl butyrate, but not hexyl acetate, with butyl butyrate gave capture rates equalling that of the complete extract and approaching that of the five live-caged females (Table 1, Experiment 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12]>>[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12].[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OCC=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCC=CC
Name
Type
product
Smiles
C(C)(=O)OCCCCCC
Name
Type
product
Smiles
C(CCC)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05143725

Procedure details

GC-MS revealed crotyl butyrate and hexyl acetate as two of the trace chemicals in fraction #2. Recombining crotyl butyrate, but not hexyl acetate, with butyl butyrate gave capture rates equalling that of the complete extract and approaching that of the five live-caged females (Table 1, Experiment 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12]>>[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12].[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OCC=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCC=CC
Name
Type
product
Smiles
C(C)(=O)OCCCCCC
Name
Type
product
Smiles
C(CCC)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05143725

Procedure details

GC-MS revealed crotyl butyrate and hexyl acetate as two of the trace chemicals in fraction #2. Recombining crotyl butyrate, but not hexyl acetate, with butyl butyrate gave capture rates equalling that of the complete extract and approaching that of the five live-caged females (Table 1, Experiment 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12]>>[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12].[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OCC=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCC=CC
Name
Type
product
Smiles
C(C)(=O)OCCCCCC
Name
Type
product
Smiles
C(CCC)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.